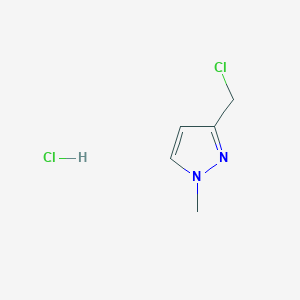
2-Ethynyl-4-methylpyridine
説明
2-Ethynyl-4-methylpyridine is a chemical compound with the molecular formula C8H7N . It has a molecular weight of 117.15 . It is typically stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
2-Ethynyl-4-methylpyridine contains a total of 16 bonds; 9 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Physical And Chemical Properties Analysis
2-Ethynyl-4-methylpyridine is a liquid at room temperature .科学的研究の応用
1. Polymerization and Palladium Complexes
- The anion of 2-ethynyl-1-methylpyridinium salts, which polymerizes rapidly, can be represented as the mesomeric betaine 1-methylpyridinium-2-acetylide or as the cumulene-type structure 1-methylpyridin-2-allenylidene. This research discusses the preparation of palladium complexes starting from 2-ethynylpyridine, exploring the resonance forms in these complexes (Haindl et al., 2016).
2. Photocatalysis
- Alkyne substituted photocatalysts based on [RuCl(bpy)(tpy)]⁺ have been synthesized using derivatives like 4-(tolyl-ethynyl)-2,2':6',2''-terpyridine. These complexes show potential in photocatalysis, particularly in the oxidation of alcohols to aldehydes (Davidson et al., 2015).
3. Electrophoretic Separation
- The electrophoretic mobilities of 2-, 3-, and 4-substituted methylpyridines, including 2-ethynyl-4-methylpyridine, have been investigated. This research offers insights into the theoretical and experimental relationships between pH and separation in free solution capillary electrophoresis (Wren, 1991).
4. Synthesis of Complex Molecular Structures
- Research on the synthesis of complex molecular structures, like naphthyridines and terpyridine-based complexes, involves the use of 2-ethynyl-4-methylpyridine derivatives. These studies contribute to understanding the synthesis processes and potential applications of these compounds in various fields (Abbiati et al., 2002), (Zych et al., 2017).
5. Corrosion Inhibition
- The compound 2-amino-4-methylpyridine, similar in structure to 2-ethynyl-4-methylpyridine, has been investigated for its corrosion inhibitionproperties on mild steel, providing insights into the potential application of related compounds in corrosion prevention (Mert et al., 2014).
6. Electrochemistry and Molecular Conductance
- Studies on bimetallic pyrazine-based complexes incorporating 2-ethynyl-4-methylpyridine derivatives have revealed insights into their electrochemical properties and single-molecule conductance. This research is significant for understanding the electronic structures and redox properties of these complexes (Davidson et al., 2015).
7. Liquid Crystal Behavior
- The synthesis of compounds like 5,5′-[(4-Hexadecyloxyphenyl)ethynyl]-2,2′-bipyridine, which involves the use of 2-ethynyl-4-methylpyridine derivatives, contributes to the study of thermotropic liquid crystalline behavior. These findings are crucial for the development of new liquid crystal materials (El-Ghayoury et al., 1996).
8. Chemical Vapor Deposition
- Research on the aerosol-assisted chemical vapor deposition of CdS from xanthate single source precursors, including bis-4-methylpyridine complexes, provides insights into the deposition processes and material characteristics. This is relevant for applications in semiconductor and thin-film technologies (Buckingham et al., 2017).
Safety And Hazards
2-Ethynyl-4-methylpyridine is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
2-ethynyl-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-6-7(2)4-5-9-8/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNFBIGZXCEXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539548 | |
| Record name | 2-Ethynyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-4-methylpyridine | |
CAS RN |
30413-54-8 | |
| Record name | 2-Ethynyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethynyl-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















